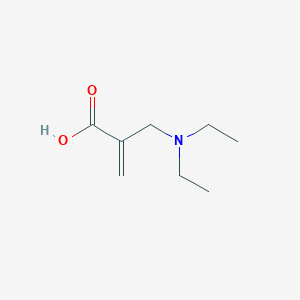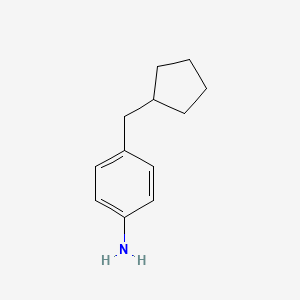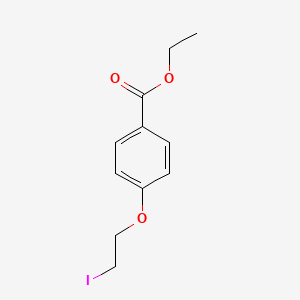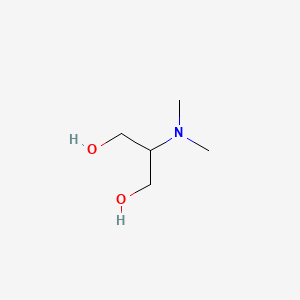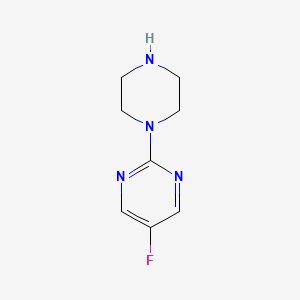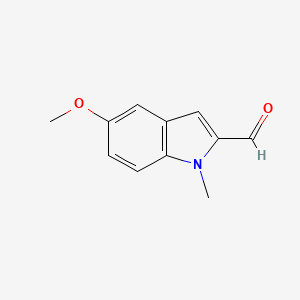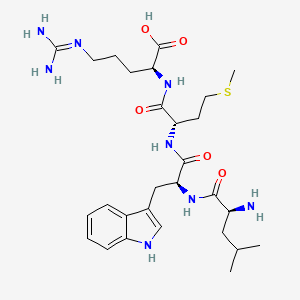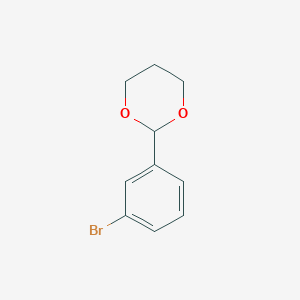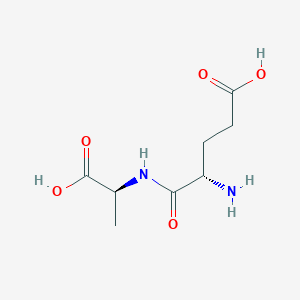
Glutamylalanine
説明
Glutamylalanine is a naturally occurring dipeptide composed of glutamate and alanine . It is essential in the supply of glutamate to human erythrocytes . Human erythrocytes are essentially impermeable to glutamate and yet there is a continual requirement for the amino acid for glutathione synthesis .
Synthesis Analysis
The synthesis of Glutamylalanine is related to the nitrogen cycle in the rhizosphere soil of Phellodendron chinense Schneid seedlings . The γ-glutamylalanine exhibited a significant positive correlation with Bacteroidetes and Chytridiomycota, suggesting that N10 addition improved the γ-glutamylalanine synthesis by promoting microbial proliferation .
Molecular Structure Analysis
The molecular formula of Glutamylalanine is C8H14N2O5 . The average mass is 218.207 Da and the monoisotopic mass is 218.090271 Da .
Chemical Reactions Analysis
Gamma-glutamyl transpeptidases (γ-GTs) are enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Physical And Chemical Properties Analysis
Glutamylalanine has a density of 1.4±0.1 g/cm3 . Its boiling point is 564.4±50.0 °C at 760 mmHg . The molar refractivity is 49.3±0.3 cm3 . It has 7 H bond acceptors and 5 H bond donors .
科学的研究の応用
Neurodegenerative Disease Research
Glutamylalanine has been studied in the context of neurodegenerative diseases. Researchers have discovered that the formation of γ-glutamyl-ε-lysine cross-links by transglutaminases can prevent the spontaneous generation of insoluble protein aggregates, which are a hallmark of several neurodegenerative conditions .
Metabolomics and Treatment Response
In metabolomics, Glutamylalanine has been identified as a significant marker in treatment response. A study integrating metabolomics and transcriptomics revealed that certain metabolites, including Glutamylalanine, could predict treatment response with a high degree of accuracy .
Erythrocyte Glutamate Supply
Glutamylalanine plays a crucial role in supplying glutamate to human erythrocytes. Since erythrocytes are impermeable to glutamate and require it for glutathione synthesis, Glutamylalanine serves as an essential dipeptide for this process .
作用機序
Target of Action
Glutamylalanine, also known as Glu-ala, primarily targets human erythrocytes . It enters these cells through saturable membrane-transport systems that follow Michaelis-Menten kinetics . The cytosolic red cell peptidases, which have a vast capacity to hydrolyze the dipeptide, are also a significant target of Glutamylalanine .
Mode of Action
Glutamylalanine interacts with its targets, the human erythrocytes, by entering these cells through membrane-transport systems . Once inside the cell, Glutamylalanine is hydrolyzed by cytosolic red cell peptidases . This interaction results in the breakdown of Glutamylalanine into its constituent amino acids, glutamate and alanine .
Biochemical Pathways
Glutamylalanine affects several biochemical pathways. It is involved in the formation of γ-glutamylamines, a process catalyzed by transglutaminases . These γ-glutamylamines can be released from proteins by proteases in an intact form . The free γ-glutamylamines can then be catabolized to 5-oxo-L-proline and the free amine by γ-glutamylamine cyclotransferase . This suggests that Glutamylalanine may play a significant role in the metabolism of γ-glutamylamines .
Pharmacokinetics
The ADME properties of Glutamylalanine are crucial for its bioavailability. Glutamylalanine enters human erythrocytes through membrane-transport systems . This process is describable by Michaelis-Menten kinetics, suggesting that the absorption and distribution of Glutamylalanine are saturable processes . The metabolism of Glutamylalanine occurs within the erythrocytes, where it is hydrolyzed by cytosolic red cell peptidases
Result of Action
The molecular and cellular effects of Glutamylalanine’s action are primarily observed in its role in the formation of γ-glutamylamines . These compounds, which are released from proteins by proteases, can accumulate in the cerebrospinal fluid and affected areas of the brain in neurodegenerative diseases . This suggests that Glutamylalanine may have a significant role in neurodegeneration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glutamylalanine. It is known that gene-environment interactions can alter the impact of certain compounds on human health , and it is possible that similar interactions could influence the action of Glutamylalanine.
特性
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHUJAFXGNDSB-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glutamylalanine | |
CAS RN |
21064-18-6 | |
| Record name | L-α-Glutamyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21064-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of glutamylalanine?
A1: The molecular formula of glutamylalanine is C8H14N2O5. Its molecular weight is 218.21 g/mol.
Q2: Is there spectroscopic data available for glutamylalanine?
A2: Yes, spectroscopic techniques like 13C-NMR have been used to characterize glutamylalanine, particularly in the context of peptide synthesis and structural analysis. []
Q3: Does the position of the aspartic acid residue within a peptide affect its interaction with copper ions?
A3: Yes, research has shown that the position of aspartic acid within a peptide sequence significantly influences its interaction with copper(II) ions. For example, an N-terminal aspartic acid stabilizes copper complexes with one nitrogen atom coordinated, while aspartic acid in the second or third position stabilizes complexes with two or three nitrogen atoms coordinated, respectively. []
Q4: What is the role of glutamylalanine in the yeast Saccharomyces cerevisiae?
A4: In Saccharomyces cerevisiae, a repeating octapeptide sequence containing glutamylalanine (Lys-Arg-Glu-Ala-Glu-Ala) is found in the spacer region of the alpha-factor prepro region (MFα1p). This region is important for the secretion of proteins like alpha-amylase. Removing the Glu-Ala repeat from this spacer region reduces the efficiency of alpha-amylase secretion. []
Q5: What is the significance of glutamylalanine in the processing of prepro-alpha-factor-somatostatin hybrid peptides in mammalian cells?
A5: Studies in rat pituitary GH(3) cells have shown that a dipeptidyl aminopeptidase activity, potentially similar to the yeast STE13 enzyme, is present in the post-trans Golgi network compartment. This enzyme is responsible for removing the Glu-Ala spacer sequence from hybrid proteins containing the prepro region of yeast alpha-factor and anglerfish somatostatin. This suggests a conserved mechanism for protein secretion between yeast and mammalian cells. []
Q6: Does glutamylalanine play a role in the substrate specificity of casein kinase-2 (CK-2)?
A6: Research suggests that while an extended acidic cluster on the C-terminal side of the target serine is essential for CK-2 activity, a glutamic acid residue at position +3 relative to serine is particularly crucial for triggering phosphorylation. This is evident in the significantly lower Vmax of the peptide Ser-Glu-Glu-Ala-Glu-Glu compared to Ser-Glu-Ala-Glu-Glu-Glu, despite similar Km values. []
Q7: Has glutamylalanine been found in natural sources other than yeast?
A7: Yes, γ-L-glutamyl-L-alanine has been identified in iris leaf tissue, marking the first conclusive evidence of its existence in plants. []
Q8: What is the relevance of the Glu-Ala repeat in the context of porcine epidermal growth factor (pEGF) expression in Pichia pastoris?
A8: When using the α-factor signal peptide for pEGF expression in Pichia pastoris, incomplete signal peptide cleavage can result in a mixture of Glu-Ala-pEGF and pEGF. To obtain pure pEGF, the Glu-Ala repeat residues at the N-terminal can be deleted from the expression construct. This modification allows for the production of a homogenous pEGF protein. []
Q9: Is there evidence of glutamylalanine being involved in bacterial metabolic pathways?
A9: Yes, glutamylalanine is a component of the chromogenic substrate γ-Glu-Ala-Gly-pNA used to study the amidase activity of the bifunctional glutathionylspermidine synthetase/amidase enzyme from Escherichia coli. This enzyme plays a role in the synthesis and breakdown of glutathionylspermidine (Gsp), a metabolite involved in oxidative stress response in bacteria and some parasites. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



